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molecular formula C9H9BrO2 B8720517 3-Bromo-5-ethyl-4-hydroxybenzaldehyde CAS No. 797784-43-1

3-Bromo-5-ethyl-4-hydroxybenzaldehyde

Cat. No. B8720517
M. Wt: 229.07 g/mol
InChI Key: NUJVYNCHMMVKBG-UHFFFAOYSA-N
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Patent
US07273886B2

Procedure details

A solution of 2-bromo-6-ethylphenol 1 (3.8 g, 18.8 mmol) hexamethylene tetraamine (10.6 g, 75.4 mmol), and acetic acid (120 mL) was heated at reflux for 12 h. Most of the solvent was removed under reduced pressure, and the residue was poured into water (500 nL), and extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with saturated aqueous NaHCO3 until gas evolution ceased. The organic layer was washed with brine (1×100 mL), dried (Na2SO4), filtered, and concentrated. The residue was purified by silica gel chromatography (SiO2, gradient elution 5 to 10% ethyl acetate/hexanes) to yield 2.0 g (46%) of 3-bromo-5-ethyl-4-hydroxybenzaldehyde 2 as a colorless solid.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH3:9])[C:3]=1[OH:10].[C:11](O)(=[O:13])C>>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[C:4]([CH2:8][CH3:9])[C:3]=1[OH:10])[CH:11]=[O:13]

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)CC)O
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into water (500 nL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous NaHCO3 until gas evolution
WASH
Type
WASH
Details
The organic layer was washed with brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (SiO2, gradient elution 5 to 10% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=O)C=C(C1O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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